![molecular formula C12H12F2N2O2 B2764945 2,6-difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide CAS No. 1396843-85-8](/img/structure/B2764945.png)
2,6-difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide
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Description
“2,6-difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of “2,6-difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide” is based on structures generated from information available in databases . The exact molecular structure would require more specific information or computational chemistry analysis.Scientific Research Applications
Pharmacokinetics and Metabolism
One study explored the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, highlighting its pharmacokinetics in humans. This research revealed extensive metabolism with principal elimination via feces, and identified key metabolites that contribute to the drug's pharmacological profile (Renzulli et al., 2011). Such studies are critical for understanding how drugs are processed in the body and for developing new therapeutic agents with improved efficacy and safety profiles.
Diagnostic Applications
Another study focused on the diagnostic potential of radiolabeled benzamides, specifically [iodine-123]-(S)-IBZM, for detecting melanoma metastases. This investigation highlighted the tracer's ability to bind selectively to melanoma cells, offering a non-invasive method for identifying metastatic lesions, thus showcasing the compound's utility in medical imaging and cancer diagnosis (Maffioli et al., 1994).
Neurological Research
Research on dopamine receptor antagonists like FIDA-2, which has both fluorinated and iodinated derivatives, illustrates the compound's application in studying dopamine-related neurological disorders. This study provided insights into the biodistribution and radiation dosimetry of these compounds in humans, underscoring their potential in imaging studies of the dopaminergic system (Mozley et al., 1995).
Insect Repellency Research
The efficacy of N,N-diethyl-3-methyl-benzamide (deet) and a piperidine repellent was evaluated against mosquito and black fly species, demonstrating the chemical's repellent properties . This study contributes to our understanding of how chemical compounds can be used to develop effective insect repellents, highlighting the importance of such research in public health (Debboun et al., 2000).
Chemical Safety and Toxicology
Lastly, the toxicological aspects of certain chemical compounds, such as 5-amino-2-(trifluoromethyl)pyridine, were investigated, underlining the compound's potential health hazards following exposure. This research emphasizes the importance of safety and risk assessment in the handling and use of chemical substances (Tao et al., 2022).
properties
IUPAC Name |
2,6-difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2/c1-16-6-7(5-10(16)17)15-12(18)11-8(13)3-2-4-9(11)14/h2-4,7H,5-6H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMJZORWXOFUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide |
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